molecular formula C21H15N5O2S B253360 4-[3-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methylquinoline

4-[3-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methylquinoline

Cat. No. B253360
M. Wt: 401.4 g/mol
InChI Key: NDULPCPKLRKWEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methylquinoline is a chemical compound that has gained attention in the scientific community due to its potential applications in scientific research. This compound has been synthesized using a specific method that has yielded positive results. The purpose of

Mechanism of Action

The mechanism of action of 4-[3-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methylquinoline is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the activity of certain enzymes that are involved in the development of neurological disorders and infectious diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[3-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methylquinoline are complex and varied. This compound has been shown to have antioxidant properties and has been used in the study of oxidative stress and inflammation. It has also been shown to affect the activity of certain neurotransmitters and has been used in the study of neurological disorders. Additionally, this compound has been shown to affect the activity of certain enzymes that are involved in the development of infectious diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[3-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methylquinoline in lab experiments are numerous. This compound has been shown to be effective in the study of a variety of conditions, including cancer, neurological disorders, and infectious diseases. It has also been shown to have low toxicity, which makes it a safe option for use in lab experiments. However, there are limitations to using this compound in lab experiments. The synthesis method is complex and time-consuming, which can make it difficult to produce large quantities of the compound. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of lab experiments.

Future Directions

There are many future directions for the study of 4-[3-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methylquinoline. One potential direction is the development of new cancer treatments that are based on the anticancer properties of this compound. Another potential direction is the development of new treatments for neurological disorders and infectious diseases. Additionally, there is potential for the use of this compound in the study of other conditions, such as cardiovascular disease and metabolic disorders. Overall, the potential applications of this compound in scientific research are vast and exciting.
In conclusion, 4-[3-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methylquinoline is a chemical compound that has shown promise in the study of a variety of conditions. The synthesis method for this compound has been refined over time, and it has been shown to have low toxicity, which makes it a safe option for use in lab experiments. The potential scientific research applications of this compound are vast, and there are many future directions for its study. Overall, this compound is an exciting area of research that has the potential to lead to the development of new treatments for a variety of conditions.

Synthesis Methods

The synthesis of 4-[3-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methylquinoline involves a multi-step process that has been refined over time. The method involves the reaction of 2-methylquinoline with 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,2,4-triazole-5-thiol in the presence of a catalyst. The resulting product is then reacted with chloroacetyl chloride and triethylamine to yield the final product. This synthesis method has been shown to be effective in producing high yields of the compound.

Scientific Research Applications

The potential scientific research applications of 4-[3-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methylquinoline are vast. This compound has been shown to have anticancer properties and has been used in the development of cancer treatments. It has also been used in the study of neurological disorders and has shown promise in the development of treatments for these conditions. Additionally, this compound has been used in the study of infectious diseases and has shown potential in the development of new treatments for these conditions.

properties

Product Name

4-[3-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methylquinoline

Molecular Formula

C21H15N5O2S

Molecular Weight

401.4 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-3-yl)-6-(2-methylquinolin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C21H15N5O2S/c1-12-10-14(13-6-2-3-7-15(13)22-12)20-25-26-19(23-24-21(26)29-20)18-11-27-16-8-4-5-9-17(16)28-18/h2-10,18H,11H2,1H3

InChI Key

NDULPCPKLRKWEL-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2C(=C1)C3=NN4C(=NN=C4S3)C5COC6=CC=CC=C6O5

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C3=NN4C(=NN=C4S3)C5COC6=CC=CC=C6O5

Origin of Product

United States

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